molecular formula C20H27NO B1391277 N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline CAS No. 1040684-58-9

N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline

Cat. No.: B1391277
CAS No.: 1040684-58-9
M. Wt: 297.4 g/mol
InChI Key: ZXRBNDZVOBOUII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline typically involves the reaction of 2,6-dimethylphenol with 2-bromo-1-chloropropane to form 2-(2,6-dimethylphenoxy)propane. This intermediate is then reacted with 2-ethyl-6-methylaniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same or similar reaction pathways as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline: shares similarities with other phenoxypropyl aniline derivatives.

    2-(2,6-Dimethylphenoxy)propylamine: Another compound with a similar structure but different functional groups.

    2-Ethyl-6-methylaniline: A simpler aniline derivative with similar aromatic properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)propyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-6-18-12-8-9-14(2)19(18)21-13-17(5)22-20-15(3)10-7-11-16(20)4/h7-12,17,21H,6,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRBNDZVOBOUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCC(C)OC2=C(C=CC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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